molecular formula C13H15N3O3S B12780294 Propanoic acid, 2,2-dimethyl-, ((3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester CAS No. 345631-80-3

Propanoic acid, 2,2-dimethyl-, ((3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester

Cat. No.: B12780294
CAS No.: 345631-80-3
M. Wt: 293.34 g/mol
InChI Key: SDZXIECAIKMIHA-UHFFFAOYSA-N
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Description

Propanoic acid, 2,2-dimethyl-, ((3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester is a complex organic compound featuring a propanoic acid backbone with a 2,2-dimethyl substitution The compound also includes a pyridinyl group and an oxadiazole ring, which are connected via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 2,2-dimethyl-, ((3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester typically involves multiple steps. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and nitriles. The thioether linkage is then introduced via nucleophilic substitution reactions, where a thiol group reacts with an appropriate leaving group on the oxadiazole ring. The final esterification step involves the reaction of the carboxylic acid with an alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally benign is preferred to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2,2-dimethyl-, ((3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Propanoic acid, 2,2-dimethyl-, ((3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Propanoic acid, 2,2-dimethyl-, ((3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring and pyridinyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2,2-dimethyl-, ((3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester: shares similarities with other oxadiazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the oxadiazole ring and pyridinyl group.

Properties

CAS No.

345631-80-3

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)sulfanylmethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C13H15N3O3S/c1-13(2,3)11(17)18-8-20-12-15-10(16-19-12)9-4-6-14-7-5-9/h4-7H,8H2,1-3H3

InChI Key

SDZXIECAIKMIHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCSC1=NC(=NO1)C2=CC=NC=C2

Origin of Product

United States

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